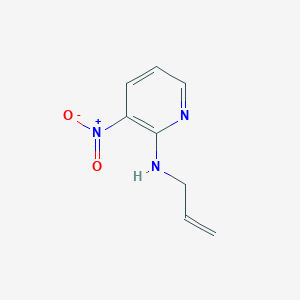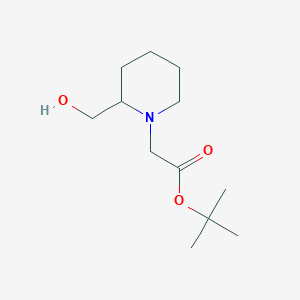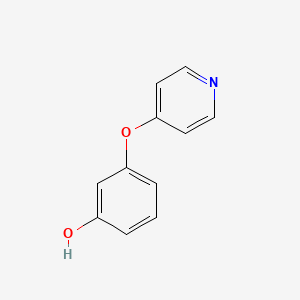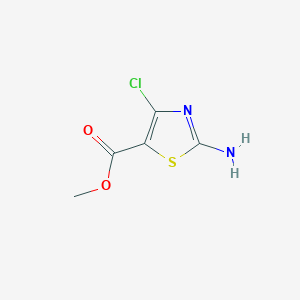
Methyl 2-chloro-4-(methylsulfonyl)benzoate
Overview
Description
Methyl 2-chloro-4-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a methylsulfonyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene using copper(I) and nitric acid as catalysts.
Esterification: The benzoic acid derivative obtained from the oxidation step is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce methyl 2-chloro-4-(methylsulfonyl)benzoate.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient recycling of catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-chloro-4-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Substituted benzoates with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-chloro-4-(methylsulfonyl)benzoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammation and pain pathways. In agrochemicals, it targets enzymes essential for plant growth, leading to the inhibition of weed proliferation .
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic acid: This compound is structurally similar but lacks the ester group.
Methyl 4-(methylsulfonyl)benzoate: Similar structure but without the chlorine atom.
Uniqueness: Methyl 2-chloro-4-(methylsulfonyl)benzoate is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which confer specific reactivity and biological activity. This combination makes it a versatile intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
methyl 2-chloro-4-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMATTRWVJIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylamine](/img/structure/B1400694.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)


![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)


![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)



